1,1,1,2-Tetrafluoroetano

Descripción general

Descripción

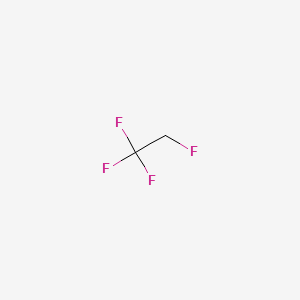

Tetrafluoroethane, specifically 1,1,1,2-tetrafluoroethane, is a hydrofluorocarbon and haloalkane refrigerant. It is widely used in various applications due to its thermodynamic properties, which are similar to those of dichlorodifluoromethane but with a significantly lower ozone depletion potential and a reduced global warming potential . This compound is a colorless gas with the chemical formula C2H2F4 and a boiling point of -26.3°C at atmospheric pressure .

Synthetic Routes and Reaction Conditions:

Trichloroethylene Route: In the presence of a catalyst, trichloroethylene is fluorinated with hydrogen fluoride to generate 1,1,1-trifluoro-2-chloroethane.

Tetrachloroethylene Route: Tetrachloroethylene reacts with hydrogen fluoride using chromium and gold as catalysts.

Industrial Production Methods: DuPont has developed three generations of synthetic technologies for tetrafluoroethane production. The first-generation technology involved basic reactors and catalysts. The second-generation technology improved reactor and catalyst efficiency, doubling the production capacity. The third-generation technology does not require a catalyst but demands strict temperature control .

Types of Reactions:

Substitution Reactions: Tetrafluoroethane can undergo substitution reactions where fluorine atoms are replaced by other atoms or groups.

Decomposition Reactions: At high temperatures, tetrafluoroethane can decompose into simpler compounds.

Common Reagents and Conditions:

Hydrogen Fluoride: Used in the fluorination process during synthesis.

Catalysts: Chromium and gold are commonly used catalysts in the industrial production of tetrafluoroethane.

Major Products:

1,1,1-Trifluoro-2-chloroethane: An intermediate in the synthesis of tetrafluoroethane.

Hydrogen Chloride: A byproduct of the fluorination reactions.

Aplicaciones Científicas De Investigación

Tetrafluoroethane has a wide range of applications in scientific research:

Chemistry: Used as a solvent and in the synthesis of various compounds.

Biology: Employed in the preparation of nanoparticles and other biological materials.

Medicine: Utilized as a propellant in pharmaceutical inhalers.

Industry: Widely used as a refrigerant in air conditioning systems, refrigerators, and other cooling devices.

Mecanismo De Acción

Target of Action

Tetrafluoroethane, also known as HFC-134a, is a hydrofluorocarbon . It is primarily used as a refrigerant in domestic and automobile air conditioners . It is also used as a foam expansion agent and heat transfer fluid . The primary targets of tetrafluoroethane are the cooling systems where it is used as a refrigerant. It is also used in medical applications, specifically in metered-dose inhalers .

Mode of Action

Tetrafluoroethane works by absorbing and releasing heat, thereby cooling the surrounding environment. This is achieved through a cycle of evaporation and condensation within the cooling system . In medical applications, tetrafluoroethane is used as a propellant to deliver medication from metered-dose inhalers .

Pharmacokinetics

When used in medical applications such as metered-dose inhalers, tetrafluoroethane is inhaled directly into the lungs. A study on the pharmacokinetics of tetrafluoroethane showed that it is mainly eliminated by ventilation during the first few minutes, with an average of 7.2% of the radioactivity retained in the body at 10 min . This radioactivity cleared with an apparent terminal half-life of 1.5-4.2 h .

Result of Action

The primary result of tetrafluoroethane’s action is the cooling effect it produces when used as a refrigerant. This is due to its ability to absorb and release heat during the refrigeration cycle . When used as a propellant in metered-dose inhalers, it allows for the effective delivery of medication to the lungs .

Action Environment

The action of tetrafluoroethane can be influenced by environmental factors such as temperature and pressure. For instance, its effectiveness as a refrigerant can be affected by the ambient temperature and the pressure within the cooling system .

Análisis Bioquímico

Biochemical Properties

Tetrafluoroethane plays a limited role in biochemical reactions due to its inert nature. It can interact with certain enzymes and proteins under specific conditions. For instance, tetrafluoroethane has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . These interactions are typically non-covalent and involve weak van der Waals forces, leading to minimal alterations in enzyme activity.

Cellular Effects

The effects of tetrafluoroethane on cellular processes are generally minimal due to its low reactivity. Exposure to high concentrations of tetrafluoroethane can lead to cellular stress and potential cytotoxicity. Studies have shown that tetrafluoroethane can influence cell signaling pathways, particularly those involved in oxidative stress responses . Additionally, tetrafluoroethane exposure may affect gene expression related to detoxification processes, although these effects are typically transient and reversible.

Molecular Mechanism

At the molecular level, tetrafluoroethane exerts its effects primarily through physical interactions rather than chemical reactions. It can bind to hydrophobic pockets within proteins, leading to conformational changes that may alter protein function . Tetrafluoroethane does not significantly inhibit or activate enzymes but can modulate their activity through these weak interactions. Changes in gene expression observed upon tetrafluoroethane exposure are likely mediated by secondary effects, such as oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrafluoroethane are generally stable over time. The compound is resistant to degradation and maintains its chemical integrity under standard laboratory conditions . Long-term exposure studies have shown that tetrafluoroethane does not accumulate significantly in biological systems, and its effects on cellular function are typically reversible upon removal of the compound .

Dosage Effects in Animal Models

The effects of tetrafluoroethane vary with dosage in animal models. At low doses, tetrafluoroethane exhibits minimal toxicity and does not produce significant adverse effects . At high doses, tetrafluoroethane can induce narcosis and cardiac sensitization, particularly in sensitive species . Threshold effects are observed at concentrations above 10,000 ppm, where signs of toxicity become more pronounced.

Metabolic Pathways

Tetrafluoroethane is not extensively metabolized in biological systems. It is primarily excreted unchanged through exhalation . Minor metabolic pathways involving cytochrome P450 enzymes have been identified, leading to the formation of trace amounts of trifluoroacetic acid . These metabolic processes do not significantly impact the overall pharmacokinetics of tetrafluoroethane.

Transport and Distribution

Within cells and tissues, tetrafluoroethane is transported primarily through passive diffusion due to its lipophilic nature . It does not rely on specific transporters or binding proteins for its distribution. Tetrafluoroethane tends to accumulate in lipid-rich tissues, such as adipose tissue and the central nervous system, but is rapidly cleared upon cessation of exposure .

Subcellular Localization

Tetrafluoroethane does not exhibit specific subcellular localization due to its inert nature. It is evenly distributed within the cytoplasm and does not preferentially target specific organelles . The compound does not undergo post-translational modifications or possess targeting signals that would direct it to particular cellular compartments.

Comparación Con Compuestos Similares

- Difluoromethane (CH2F2)

- Pentafluoroethane (C2HF5)

- 1-Chloro-1,2,2,2-tetrafluoroethane (C2HClF4)

- 1,1,1-Trichloroethane (C2H3Cl3)

Uniqueness: Tetrafluoroethane stands out due to its low ozone depletion potential and relatively lower global warming potential compared to other refrigerants like dichlorodifluoromethane. Its non-flammability and stability under various conditions make it a preferred choice in many applications .

Actividad Biológica

Tetrafluoroethane, commonly known as HFC-134a (1,1,1,2-tetrafluoroethane), is a fluorinated hydrocarbon primarily used as a refrigerant. Its chemical structure and properties make it an effective alternative to chlorofluorocarbons (CFCs) in various applications, including refrigeration and aerosol propellants. This article delves into the biological activity of tetrafluoroethane, focusing on its toxicity, metabolic pathways, and potential health effects based on diverse research findings.

- Chemical Formula : C₂H₂F₄

- Molar Mass : 102.03 g/mol

- Boiling Point : -26.3 °C

- Uses : Refrigeration (R134a), aerosol propellant, and solvent in various industrial applications.

Acute Toxicity

Studies have shown that tetrafluoroethane exhibits low acute toxicity in animal models. The approximate lethal concentration (ALC) for rats after a 4-hour inhalation exposure was found to be between 230,000 and 300,000 ppm, with no fatalities at lower concentrations . The 6-hour lethal concentration (LC50) was greater than 360,000 ppm .

Chronic Toxicity

In chronic studies involving rats exposed to high concentrations (up to 50,000 ppm) over extended periods (up to two years), no significant adverse effects on clinical condition or growth were observed. However, benign tumors such as Leydig cell hyperplasia were noted in male rats, which were also present in control groups . The no-observable-adverse-effect level (NOAEL) was determined to be 10,000 ppm based on observed effects at higher concentrations .

Genotoxicity

A comprehensive battery of in vitro and in vivo tests indicated that tetrafluoroethane does not exhibit genotoxic activity. Studies involving pregnant rabbits showed no treatment-related effects on fetal development at high exposure levels .

Metabolism and Excretion

Tetrafluoroethane is primarily metabolized by cytochrome P450 enzymes in the liver. The metabolic pathway results in the formation of trifluoroacetic acid and fluoride, which are excreted in urine . Despite some speculation regarding the formation of potentially harmful metabolites like trifluoracetaldehyde, no significant toxic effects have been substantiated in studies .

Case Study 1: Inhalation Toxicity

A study conducted by Glaxo Research and Development assessed the inhalation toxicity of HFC-134a in various animal models. Results indicated no mortality at extremely high vapor concentrations (up to 81% v/v), supporting its safety for use in pharmaceutical applications such as metered-dose inhalers .

Case Study 2: Long-term Exposure Effects

In a long-term study involving repeated exposure to HFC-134a at concentrations of 50,000 ppm over two years, researchers observed increased incidences of benign tumors but concluded that these were not life-threatening. This study highlights the need for careful evaluation of long-term exposure risks associated with tetrafluoroethane .

Summary of Findings

| Study Type | Key Findings |

|---|---|

| Acute Toxicity | ALC: 230,000-300,000 ppm; LC50 > 360,000 ppm |

| Chronic Toxicity | NOAEL: 10,000 ppm; benign tumors observed |

| Genotoxicity | No evidence of mutagenicity or clastogenicity |

| Metabolism | Primarily metabolized by cytochrome P450; urinary excretion of metabolites |

Propiedades

IUPAC Name |

1,1,1,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F4/c3-1-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGUZGTVOIAKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F4 | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021324 | |

| Record name | 1,1,1,2-Tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1,1,2-tetrafluoroethane appears as a colorless gas with a slight ethereal odor. Vapors are heavier than air. Shipped liquefied under own vapor pressure. Flash point 351 °F. Inhalation at high concentrations is harmful and may cause heart irregularities, unconsciousness or death without warning. Liquid contact may cause frostbite. Vapors can replace the available oxygen., Gas or Vapor; Liquid, Compressed liquefied gas; [ICSC] Slight ethereal odor; [CAMEO], COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1,1,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2-Tetrafluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-26.5 °C at 1 atmosphere, -26 °C | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Soluble in ethyl ether, Solubility in water: none | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2072 g/cu cm at 25 °C, Critical density: 0.508 g/cu cm | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

Relative vapor density (air = 1): 3.5 | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4990 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 630 | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless gas, Colorless gas at ambient conditions | |

CAS No. |

811-97-2, 29759-38-4 | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-Tetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norflurane [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029759384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HFC 134A | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/hfc-134a-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethane, 1,1,1,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2-Tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norflurane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFLURANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH9E53K1Y8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-103.296 °C, -101 °C | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.